Tetramethyloxetane-3-carboxylicacid

Description

Evolution of Oxetane (B1205548) Ring Systems in Chemical Research

The oxetane ring, a four-membered cyclic ether, has transitioned from a subject of academic curiosity to a valuable and frequently employed motif in modern chemistry, particularly within drug discovery. nih.govacs.org Historically, the inherent ring strain of this small heterocycle led to perceptions of instability, limiting its application. However, pioneering research has demonstrated that the oxetane scaffold, especially when appropriately substituted, possesses significant chemical stability and can confer advantageous physicochemical properties to larger molecules. nih.govuacademic.info

A key breakthrough in the perception and use of oxetanes was the recognition of their utility as bioisosteres—substituents that can replace other functional groups to improve molecular properties without compromising biological activity. Oxetanes have been successfully used as isosteric replacements for gem-dimethyl and carbonyl groups. nih.gov This has led to their incorporation into molecular scaffolds to enhance crucial drug-like characteristics, including aqueous solubility, metabolic stability, and lipophilicity. nih.govacs.org The growing popularity of oxetanes in organic synthesis, chemical biology, and medicinal chemistry is evidenced by their appearance in hundreds of peer-reviewed manuscripts and patents as both bioactive compounds and versatile starting materials. nih.govacs.org Follow-up studies have further refined the understanding of their stability, noting that 3,3-disubstituted oxetanes exhibit enhanced robustness, which has broadened their synthetic utility. uacademic.info

Significance of Carboxylic Acid Functionality in Organic Chemistry

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry due to its unique chemical properties and widespread presence in nature. It consists of a hydroxyl group attached to a carbonyl carbon, a structure that allows it to act as a proton donor (Brønsted-Lowry acid). This acidity is fundamental to many chemical reactions and biological processes.

The ability of carboxylic acids to participate in hydrogen bonding significantly influences the physical properties of molecules, such as increasing boiling points and enhancing solubility in polar solvents like water. This functional group is a cornerstone of synthetic chemistry, serving as a precursor for the synthesis of numerous other functionalities, including esters (via reaction with alcohols), amides (via reaction with amines), and acid chlorides. Carboxylic acids are ubiquitous in biochemistry, forming the basic structure of amino acids and fatty acids. Their derivatives are found in pharmaceuticals, polymers, and food additives, highlighting their critical role in both industrial and biological contexts.

Academic Research Context of Tetramethyloxetane-3-carboxylic Acid as a Synthetic Building Block

While the specific compound Tetramethyloxetane-3-carboxylic acid is not widely detailed in available scientific literature, the academic context for its use can be understood through research on the broader class of substituted oxetane-3-carboxylic acids. These compounds are recognized as important synthetic building blocks, particularly for creating molecules with enhanced three-dimensionality (sp³-enrichment), which is highly desirable in drug discovery. uacademic.info

Research has focused on developing robust methodologies for the synthesis of functionalized 3,3-disubstituted oxetanes, which serve as stable and versatile platforms. uacademic.inforesearchgate.net Starting from commercially available materials like oxetan-3-one, synthetic routes have been established to produce a variety of oxetane derivatives, including amines, alcohols, and carboxylic acids. uacademic.infochemrxiv.org The stability of the oxetane core is a crucial aspect of this research; studies show that while the ring can be sensitive to strong acidic conditions, it is tolerant of basic conditions, such as those used in the hydrolysis of esters to form carboxylic acids. uacademic.infochemrxiv.org This selective stability allows for controlled chemical transformations on substituents at the 3-position without destroying the core oxetane structure. chemrxiv.org

Scope and Objectives of Research on Tetramethyloxetane-3-carboxylic Acid

The primary objective of research into substituted oxetane-3-carboxylic acids, including potential investigations into a tetramethyl derivative, is to create novel building blocks that can be used to fine-tune the physicochemical properties of more complex molecules. researchgate.netresearchgate.net The incorporation of a substituted oxetane moiety can significantly impact aqueous solubility, lipophilicity, metabolic stability, and basicity. nih.govresearchgate.net

The scope of this research field includes:

Developing Optimized Synthetic Protocols: A key goal is to create reliable and scalable syntheses for a diverse range of functionalized oxetanes, including those with carboxylic acid groups, to make them readily accessible for medicinal chemistry programs. chemrxiv.orgsynthical.comchemrxiv.org

Investigating Physicochemical Impact: Researchers systematically study how different substitution patterns on the oxetane ring affect key molecular properties. For example, fluorination has been shown to significantly impact the acidity (pKa) of related molecules. researchgate.netsynthical.comchemrxiv.org A tetramethyl substitution pattern would be investigated for its specific influence on steric hindrance, solubility, and metabolic stability.

Application in Drug Design: Ultimately, these building blocks are intended for incorporation into bioactive compounds to address challenges such as poor solubility or rapid metabolic degradation. nih.govresearchgate.net The rigid, three-dimensional nature of the oxetane scaffold is particularly useful for exploring new chemical space and improving binding interactions with biological targets.

Interactive Data Tables

Physicochemical Properties of Oxetane-3-carboxylic acid

The following table outlines the known properties of the parent compound, Oxetane-3-carboxylic acid.

| Property | Value | Source |

| CAS Number | 114012-41-8 | sigmaaldrich.com |

| Molecular Formula | C₄H₆O₃ | sigmaaldrich.com |

| Molecular Weight | 102.09 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | UWOTZNQZPLAURK-UHFFFAOYSA-N | sigmaaldrich.com |

General Influence of Oxetane Ring Substitution on Molecular Properties

This table summarizes the general effects that incorporating a substituted oxetane ring can have on the properties of a larger molecule, as documented in chemical research.

| Property Modified | General Effect of Oxetane Incorporation | Source(s) |

| Aqueous Solubility | Generally Increased | nih.govacs.orgnih.gov |

| Metabolic Stability | Generally Improved | nih.govacs.orgnih.govresearchgate.net |

| Lipophilicity | Generally Lowered | nih.govacs.org |

| Acidity/Basicity | Can be modulated based on substitution | researchgate.net |

| Molecular Geometry | Increased three-dimensionality (sp³ character) | uacademic.info |

Synthetic Methodologies for Tetramethyloxetane-3-carboxylic Acid

The synthesis of tetramethyloxetane-3-carboxylic acid, a specialized organic compound, involves a strategic combination of forming the core four-membered oxetane ring and subsequently introducing the carboxylic acid functional group. The construction of the sterically hindered tetrasubstituted oxetane scaffold presents unique challenges, necessitating specific synthetic approaches. Methodologies are broadly categorized into strategies for building the oxetane ring precursor and methods for installing the carboxyl group.

Properties

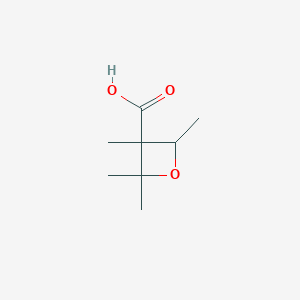

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2,2,3,4-tetramethyloxetane-3-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-5-8(4,6(9)10)7(2,3)11-5/h5H,1-4H3,(H,9,10) |

InChI Key |

IRRCVIRWQARKTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(O1)(C)C)(C)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of Tetramethyloxetane 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a wide array of chemical modifications. These transformations are fundamental in synthesizing various derivatives with altered physicochemical properties and potential applications.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, enabling the formation of esters, amides, acyl halides, and anhydrides. These reactions proceed through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the hydroxyl group as a leaving group, often after protonation.

Esterification: The conversion of tetramethyloxetane-3-carboxylic acid to its corresponding esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.com

Amide Formation: The synthesis of amides from tetramethyloxetane-3-carboxylic acid requires the activation of the carboxylic acid, as the amine is a weaker nucleophile than an alcohol. libretexts.org Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or heating the ammonium (B1175870) salt of the carboxylic acid to induce dehydration. libretexts.orgyoutube.com Direct reaction with an amine is also possible, though it often requires high temperatures. rsc.org

| Reaction | Reagents and Conditions | Product | General Yields |

| Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, Reflux | Methyl/Ethyl tetramethyloxetane-3-carboxylate | Good to Excellent |

| Amide Formation | Amine (e.g., Benzylamine), DCC, CH₂Cl₂, RT | N-Benzyl-tetramethyloxetane-3-carboxamide | Good |

| Amide Formation | Ammonium Carbonate, Heat | Tetramethyloxetane-3-carboxamide | Moderate to Good |

Acyl Halide Formation: Acyl chlorides, being highly reactive carboxylic acid derivatives, can be synthesized by treating tetramethyloxetane-3-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org These reagents convert the hydroxyl group into a much better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of tetramethyloxetane-3-carboxylic acid, typically using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be formed by reacting the carboxylate salt with an acyl halide.

| Reaction | Reagents and Conditions | Product | General Reactivity |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Reflux | Tetramethyloxetane-3-carbonyl chloride | High |

| Acyl Chloride Formation | Oxalyl Chloride ((COCl)₂), cat. DMF, CH₂Cl₂, RT | Tetramethyloxetane-3-carbonyl chloride | High |

| Anhydride Formation | Phosphorus Pentoxide (P₄O₁₀), Heat | Tetramethyloxetane-3-carboxylic anhydride | High |

Reduction Chemistry to Alcohols

The carboxylic acid group of tetramethyloxetane-3-carboxylic acid can be reduced to a primary alcohol, (2,2,4,4-tetramethyloxetan-3-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces carboxylic acids to alcohols. chemguide.co.ukcommonorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk

Borane (BH₃), often used as a THF complex (BH₃·THF), is another effective reagent for this reduction and can offer better selectivity in the presence of other reducible functional groups. libretexts.orgcommonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly, but the reaction can be facilitated by prior activation of the carboxylic acid. commonorganicchemistry.comrsc.orgresearchgate.net

| Reducing Agent | Solvent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 °C to RT, followed by acidic workup | (2,2,4,4-Tetramethyloxetan-3-yl)methanol |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | THF | RT | (2,2,4,4-Tetramethyloxetan-3-yl)methanol |

Acid-Base Equilibria and Salt Formation in Reaction Contexts

The formation of carboxylate salts is also a key intermediate step in certain derivatization reactions. For instance, the reaction with an alkyl halide to form an ester proceeds via the carboxylate anion as the nucleophile.

Reactivity of the Oxetane (B1205548) Ring

The oxetane ring is a four-membered heterocycle characterized by significant ring strain (approximately 25.5 kcal/mol), which is a driving force for ring-opening reactions. beilstein-journals.orgnih.gov This inherent strain makes the oxetane susceptible to cleavage under various conditions, particularly in the presence of acids or nucleophiles.

Oxetanes are known to undergo ring-opening reactions in the presence of Lewis acids or strong protic acids. illinois.edu The protonation of the ether oxygen makes the ring carbons more electrophilic and susceptible to nucleophilic attack. The regioselectivity of the ring-opening can be influenced by the substitution pattern on the ring and the nature of the nucleophile. In the case of tetramethyloxetane-3-carboxylic acid, the steric hindrance from the four methyl groups would likely influence the accessibility of the ring carbons.

While the carboxylic acid group is generally the more reactive site under many conditions, harsh reaction conditions or the use of specific reagents could lead to reactions involving the oxetane ring. For instance, strong reducing agents under forcing conditions or strong acids at elevated temperatures could potentially induce ring-opening. However, under the typical conditions for the derivatization of the carboxylic acid group, the oxetane ring is expected to remain intact.

Ring-Opening Polymerization Mechanisms

The inherent strain of the oxetane ring makes it a suitable monomer for ring-opening polymerization (ROP), typically proceeding through a cationic mechanism. Cationic ROP is usually initiated by superacids or photo-acid generators, which protonate the oxetane oxygen, leading to the formation of a tertiary oxonium ion as the active propagating species. radtech.orgresearchgate.net114.55.40

For tetramethyloxetane-3-carboxylic acid, several factors would critically influence polymerization:

Steric Hindrance: The four methyl groups would significantly encumber the oxetane ring. This steric bulk would likely decrease the rate of propagation by hindering the approach of the monomer to the active chain end. In studies of other substituted oxetanes, the bulkiness of substituents has been shown to affect polymerization behavior. rsc.org

Carboxylic Acid Group: The carboxylic acid moiety can complicate cationic ROP. Its nucleophilic oxygen could potentially compete with the monomer for the electrophilic propagating center, leading to chain termination. Furthermore, the acidic proton could interfere with certain initiators.

Anionic Polymerization: While cationic ROP is more common for oxetanes, anionic ROP is also possible, particularly with activation by Lewis acids or for monomers containing specific functional groups like hydroxyls. radtech.orgrsc.org Anionic ROP of tetramethyloxetane-3-carboxylic acid would likely be initiated by deprotonation of the carboxylic acid, forming a carboxylate. This could then, in principle, attack another monomer. Recent studies have shown that the ring-opening copolymerization (ROCOP) of oxetanes and cyclic anhydrides can be initiated by alcohols or carboxylic acids, proceeding via nucleophilic attack of a terminal carboxylate on the oxetane. acs.org This suggests a potential, albeit likely complex, pathway for the anionic polymerization of this specific monomer.

The polymerization behavior is a balance between the ring strain driving force and the steric and electronic effects of the substituents.

Nucleophilic Ring-Opening Reactions

The oxetane ring can be opened by a variety of nucleophiles, a reaction whose regioselectivity is governed by both steric and electronic factors. magtech.com.cn Generally, to overcome the ring strain, activation with a Lewis or Brønsted acid is necessary, especially for weak nucleophiles. researchgate.net

Regioselectivity: In the case of tetramethyloxetane-3-carboxylic acid, nucleophilic attack could theoretically occur at either the C2 or C4 positions.

Under Basic/Neutral Conditions: With strong, unhindered nucleophiles (e.g., organolithium reagents, some Grignard reagents), the reaction typically follows an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. magtech.com.cn For a tetramethyl-substituted oxetane, all ring carbons are sterically encumbered, making reactions with strong nucleophiles challenging and likely slow. vaia.comacs.org

Under Acidic Conditions: In the presence of an acid catalyst, the oxetane oxygen is protonated, and the ring-opening proceeds with more Sₙ1 character. The positive charge is better stabilized at the more substituted carbon atom. This would favor nucleophilic attack at the more sterically hindered but electronically stabilized position. magtech.com.cn

The reaction of the carboxylate form of the molecule (formed under basic conditions) could lead to intramolecular ring-opening, but this is generally unfavorable for forming larger rings. However, intermolecular reactions with external nucleophiles are a key pathway to functionalized gamma-hydroxy acids.

| Nucleophile | Reagent Example | Expected Conditions | Product Type | Ref. |

| Carbon | R-MgBr (Grignard) | Ether, slow reaction | γ-Hydroxy Ketone/Alcohol | vaia.commasterorganicchemistry.com |

| Carbon | R-Li (Organolithium) | Ether/Hexane, -78°C to RT | γ-Hydroxy Alkane | acs.org |

| Nitrogen | NaN₃ (Sodium Azide) | Acid catalyst or high temp. | γ-Azido Carboxylic Acid | acs.org |

| Oxygen | CH₃OH / H⁺ | Acid catalyst (e.g., H₂SO₄) | γ-Methoxy Carboxylic Acid | magtech.com.cn |

| Sulfur | R-SH (Thiol) | Base catalyst (e.g., NaH) | γ-Thioether Carboxylic Acid | acs.org |

| Hydride | LiAlH₄ | Ether, low temperature | Diol (via reduction of COOH) | chemrxiv.orgkhanacademy.org |

Electrophilic Activation and Ring Cleavage

Activation of the oxetane's oxygen atom by an electrophile, typically a Brønsted or Lewis acid, is a prerequisite for ring cleavage by weak nucleophiles. researchgate.net This activation enhances the electrophilicity of the ring carbons.

The process begins with the coordination of the Lewis acid (e.g., BF₃·OEt₂, TiCl₄, HNTf₂) or protonation by a Brønsted acid to the oxetane oxygen. nih.govnih.gov This generates a highly reactive intermediate that is susceptible to nucleophilic attack. The stability of 3,3-disubstituted oxetanes is generally higher because the substituents sterically block the pathway for external nucleophiles. acs.org For tetramethyloxetane-3-carboxylic acid, the high degree of substitution would likely stabilize the oxetane ring kinetically, but once protonated, the resulting carbocationic intermediates would be stabilized by the methyl groups, potentially facilitating cleavage.

A notable reaction is the intramolecular isomerization of oxetane-carboxylic acids to form lactones, which occurs via intramolecular protonation of the oxetane ring by the carboxylic acid group itself, especially upon heating, without the need for an external acid catalyst. nih.gov

Functionalization and Modification

Selective Functional Group Interconversions

While direct functionalization of the inert methyl groups on the oxetane ring is synthetically challenging, the carboxylic acid group serves as a versatile handle for a wide range of chemical modifications. nih.gov Standard organic transformations can be applied, although reaction conditions may need to be carefully optimized to avoid undesired ring-opening of the strained oxetane core. chemrxiv.org

Reduction to Alcohol: The carboxylic acid can be selectively reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they may also attack the oxetane ring at elevated temperatures. chemrxiv.org More selective reagents like borane-THF complex (BH₃·THF) are known to reduce carboxylic acids preferentially over other carbonyls and ethers, making them a suitable choice. khanacademy.org

Esterification: Fischer esterification (reaction with an alcohol under acidic conditions) is a possible route, but the acidic conditions pose a risk of oxetane ring cleavage. nih.gov Milder methods, such as reaction with an alkyl halide under basic conditions or using coupling agents, would be preferred.

Amide Formation: The most common and reliable method for derivatization would be amide bond formation. This is typically achieved using a variety of coupling reagents that activate the carboxylic acid in situ for reaction with a primary or secondary amine. This approach avoids harsh acidic or basic conditions that could compromise the oxetane ring. nih.govresearchgate.netnih.gov

| Target Functional Group | Reagent(s) | Key Considerations | Ref. |

| Primary Alcohol | BH₃·THF | Selective for COOH; avoids ring cleavage. | khanacademy.org |

| Ester | CH₃I, K₂CO₃ | Mild conditions to prevent ring opening. | chemrxiv.org |

| Amide | R-NH₂, EDC, HOBt | Highly general; tolerates many functional groups. | nih.govnih.gov |

| Acyl Chloride | (COCl)₂ or SOCl₂ | Potentially harsh; may induce ring-opening. | researchgate.net |

Introduction of Chiral Auxiliaries or Tags

The carboxylic acid functionality provides a straightforward point of attachment for chiral molecules, enabling the synthesis of diastereomeric derivatives. This is a powerful strategy for controlling stereochemistry in subsequent reactions or for analytical purposes such as determining enantiomeric purity.

By coupling the tetramethyloxetane-3-carboxylic acid with a chiral amine or a chiral alcohol, a chiral auxiliary can be introduced. For example, reaction with a well-known chiral auxiliary like (R)- or (S)-α-methylbenzylamine using standard amide coupling conditions would yield a mixture of diastereomers that could potentially be separated by chromatography. These separated diastereomers could then be used in stereoselective reactions where the auxiliary directs the approach of a reagent.

This method is analogous to the enantioselective ring-opening of meso-oxetanes catalyzed by chiral phosphoric acids or metal complexes, which generates products with tertiary or quaternary chiral centers. acs.org

Advanced Derivatization for Mechanistic Probing

To gain a deeper understanding of the reaction mechanisms involving tetramethyloxetane-3-carboxylic acid, specialized derivatives can be synthesized. Isotopic labeling is a primary tool for this purpose.

Isotopic Labeling: Synthesizing the molecule with an isotope at a specific position allows chemists to track the fate of that atom through a reaction.

¹⁸O-Labeling: Incorporating ¹⁸O into the carbonyl group of the carboxylic acid could be used to study esterification or amidation mechanisms. If the ring were to be opened by the carboxylate itself, the label would distinguish the carbonyl oxygen from the ether oxygen.

¹³C-Labeling: Placing a ¹³C label at one of the ring carbons (e.g., C2 or C4) would be invaluable for studying the regioselectivity of nucleophilic ring-opening reactions using ¹³C NMR spectroscopy. This would provide unambiguous evidence of which C-O bond is cleaved during the reaction.

Spectroscopic Tags: While less common for such a small molecule, the carboxylic acid could be derivatized with a fluorescent tag or a spin label. This would allow the molecule's interactions and transformations to be studied using fluorescence spectroscopy or electron paramagnetic resonance (EPR), respectively, which can be useful for probing interactions with biological systems or materials. The introduction of substituents has been shown to alter the photophysical processes and repair mechanisms of oxetanes, indicating that derivatization can be used to control and study reaction pathways. nih.gov

No Published Computational or Theoretical Investigations Found for Tetramethyloxetane-3-carboxylic Acid

Despite a comprehensive search for scholarly articles and research data, no specific computational or theoretical investigations focusing on the chemical compound Tetramethyloxetane-3-carboxylic acid were identified.

This absence of dedicated research literature makes it impossible to provide a detailed analysis of its computational and theoretical properties as requested. The required in-depth information and data for the specified topics—including quantum chemical studies and molecular dynamics simulations—are not available in the public domain.

General chemical information from databases such as PubChem confirms the existence and basic structural details of Tetramethyloxetane-3-carboxylic acid (C8H14O3). However, this does not extend to the detailed computational analyses required for the requested article.

Searches for analogous computational studies on similar structures, such as simpler carboxylic acids or other oxetane derivatives, were conducted to infer potential properties. For instance, studies on the conformational analysis of acetic acid reveal the energetic preference for the syn conformation in the gas phase, which can be altered by solvent effects. nih.gov Similarly, research into the ring-opening mechanisms of other cyclic ethers like epoxides highlights the role of catalysts and the stereochemistry of the reaction. researchgate.netnih.govnih.gov

However, these findings on other molecules cannot be directly and accurately extrapolated to Tetramethyloxetane-3-carboxylic acid. The unique steric and electronic effects of the four methyl groups on the oxetane ring would significantly influence its conformational landscape, electronic structure, and reactivity in ways that cannot be predicted without specific computational studies.

Without dedicated research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed, data-backed findings.

Computational and Theoretical Investigations of Tetramethyloxetane 3 Carboxylic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules, including complex heterocyclic systems like oxetanes. DFT methods are employed to calculate electronic structure, from which a wide range of molecular properties can be derived, including optimized geometries, spectroscopic data, and reaction energetics. For tetramethyloxetane-3-carboxylic acid, DFT can offer deep insights into its behavior.

One of the primary applications of DFT is the a priori prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and magnetic shielding tensors of the molecule, theoretical spectra can be generated. These predicted spectra serve as a crucial reference for interpreting experimental data, helping to confirm the molecular structure and assign specific spectral features to corresponding molecular motions or chemical environments.

For tetramethyloxetane-3-carboxylic acid, DFT calculations would typically involve geometry optimization followed by frequency analysis. The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental IR spectra. Key vibrational modes of interest include the C=O stretch of the carboxylic acid, the O-H stretch, and the characteristic ring breathing and stretching modes of the oxetane (B1205548) core. Predicting how the bulky methyl groups influence these frequencies is a key outcome of such an analysis.

While specific, published DFT spectroscopic predictions for tetramethyloxetane-3-carboxylic acid are not widely available, the expected results from such a calculation can be illustrated. The table below presents hypothetical, yet representative, calculated vibrational frequencies for key functional groups of the molecule, based on typical values for similar structures.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3450 - 3550 | Broad, Medium |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong |

| Oxetane Ring (C-O-C) | Asymmetric Stretch | 970 - 995 | Strong |

| Methyl (C-H) | Asymmetric Stretch | 2960 - 2980 | Medium |

| Methyl (C-H) | Symmetric Stretch | 2870 - 2890 | Medium |

This table is illustrative and represents typical values expected from a DFT calculation; it is not based on published experimental data for this specific compound.

DFT is an essential tool for mapping reaction pathways and understanding chemical reactivity. By locating and characterizing the transition state (TS) structures for a given reaction, chemists can calculate activation energies (ΔG‡), providing a quantitative measure of the reaction's kinetic feasibility.

A critical reaction for oxetane-carboxylic acids is their potential for isomerization. researchgate.net Recent computational studies have investigated the unexpected instability of some oxetane-carboxylic acids, which can isomerize into a lactone. researchgate.netic.ac.uk This rearrangement is thought to proceed via a proton transfer from the carboxylic acid to the oxetane oxygen, followed by an intramolecular S_N2-type ring-opening attack by the carboxylate.

A DFT study on a related oxetane-carboxylic acid system explored the mechanism for this uncatalyzed, intramolecular isomerization. ic.ac.uk The calculations showed a concerted, though asynchronous, process where the proton transfer slightly precedes the nucleophilic attack. ic.ac.uk The analysis of the transition state provides critical information about the geometry and energy of the reaction bottleneck. For the parent oxetane-3-carboxylic acid, the calculated activation free energy was found to be prohibitively high for a spontaneous thermal reaction, suggesting that the observed isomerization in bulk samples might be facilitated by intermolecular catalysis (where one acid molecule catalyzes another) or trace impurities. ic.ac.uk

Given that tetramethyloxetane-3-carboxylic acid is a 3,3-disubstituted (relative to the functional group) and 2,2,4,4-tetrasubstituted oxetane, it is considered more sterically hindered and potentially more stable than simpler analogs. nih.gov However, the fundamental pathway of isomerization remains a key theoretical question. A transition state analysis for this specific molecule would be crucial to determine if the steric hindrance from the four methyl groups significantly raises the activation barrier for this isomerization compared to less substituted systems.

The table below summarizes the key parameters from a DFT calculation on the isomerization of a model oxetane-carboxylic acid, which provides a framework for what would be investigated for the tetramethyl derivative. ic.ac.uk

| Parameter | Value / Method | Significance |

|---|---|---|

| Computational Method | ωB97XD/Def2-TZVPP | Specifies the DFT functional and basis set used for the calculation. ic.ac.uk |

| Solvent Model | SCRF=Chloroform | Accounts for the implicit effect of a solvent environment on the reaction. ic.ac.uk |

| Calculated Activation Free Energy (ΔG‡) | ~50 kcal/mol | The high energy barrier suggests the intramolecular reaction is kinetically unfavorable. ic.ac.uk |

| Reaction Character | Concerted | Indicates that bond-breaking and bond-forming occur in a single step. ic.ac.uk |

Applications in Advanced Materials Science and Organic Synthesis

Tetramethyloxetane-3-carboxylic Acid as a Monomer in Polymer Science

The bifunctional nature of Tetramethyloxetane-3-carboxylic acid, containing both a polymerizable oxetane (B1205548) ring and a versatile carboxylic acid group, makes it a hypothetical candidate for the synthesis of novel polymers.

In theory, the oxetane ring of Tetramethyloxetane-3-carboxylic acid could undergo cationic ring-opening polymerization. This process would lead to a polyether backbone with pendant carboxylic acid groups. The tetramethyl substitution on the oxetane ring would likely influence the polymerization kinetics and the properties of the resulting polymer, potentially enhancing thermal stability and solubility in organic solvents. The carboxylic acid groups along the polymer chain would offer sites for further modification or for imparting specific functionalities, such as hydrophilicity or pH-responsiveness.

The carboxylic acid moiety of Tetramethyloxetane-3-carboxylic acid could be leveraged to functionalize existing polymers. For instance, it could be grafted onto polymers with reactive hydroxyl or amine groups. Subsequently, the oxetane ring could be induced to open, either thermally or chemically, to create cross-links between polymer chains. This would improve the mechanical properties and solvent resistance of the material.

The incorporation of Tetramethyloxetane-3-carboxylic acid into polymeric scaffolds could be a strategy for creating functional materials. The carboxylic acid groups could serve as anchoring points for bioactive molecules, catalysts, or other functional units. The inherent polarity of the polyether backbone resulting from the oxetane ring-opening could also contribute to the material's properties, for example, by enhancing its compatibility with certain drugs in a drug delivery system.

Role as a Versatile Small Molecule Scaffold in Complex Molecule Synthesis

The rigid, three-dimensional structure of the tetramethyloxetane core, combined with the synthetic versatility of the carboxylic acid, suggests its potential as a building block in the synthesis of more complex molecules.

While Tetramethyloxetane-3-carboxylic acid itself is achiral, the principles of chiral pool synthesis could be applied to derivatives. youtube.com Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com Although not a natural product, if a chiral version of a substituted oxetane-3-carboxylic acid were available, it could serve as a scaffold for the synthesis of enantiomerically pure complex molecules. The defined stereochemistry of the oxetane ring would be transferred to the target molecule, which is a common strategy in the synthesis of pharmaceuticals and other bioactive compounds. nsf.govnih.govacs.org

In the context of fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for binding to a biological target. nih.gov The rigid tetramethyloxetane core could serve as a novel scaffold for such fragments. A synthetic strategy would involve preparing a library of analogues where the carboxylic acid group is converted into various amides, esters, or other functionalities. These fragments could then be screened for biological activity. The synthetic strategy would focus on parallel synthesis techniques to efficiently generate a diverse set of analogues from the common Tetramethyloxetane-3-carboxylic acid starting material. The goal would be to identify fragments that bind to a target, which can then be optimized into more potent lead compounds.

Building Blocks for Macrocycles and Supramolecular Assemblies

The distinct, rigid, and three-dimensional structure of the tetramethyloxetane unit makes it an interesting candidate as a building block, or tecton, for the construction of macrocycles and complex supramolecular assemblies. The gem-dimethyl groups on the oxetane ring enforce a specific spatial arrangement, which can be exploited to direct the formation of larger, well-defined structures.

The carboxylic acid functionality provides a versatile handle for incorporating the oxetane motif into larger systems through reactions such as esterification, amidation, or the formation of metal-carboxylate complexes. The inherent strain of the oxetane ring, coupled with the steric hindrance from the methyl groups, could impart unique conformational rigidity to any resulting macrocycle. This rigidity is a desirable trait in host-guest chemistry, where a pre-organized cavity can lead to higher selectivity in molecular recognition.

In theory, bifunctional derivatives of tetramethyloxetane-3-carboxylic acid could be polymerized to form novel polyesters or polyamides. The resulting polymers would feature the bulky tetramethyloxetane unit as a repeating element along the polymer backbone, which could significantly influence the material's physical properties, such as its thermal stability, solubility, and morphology.

Table 1: Hypothetical Comparison of Macrocycles Derived from Different Building Blocks

| Building Block | Resulting Macrocycle Feature | Potential Application |

| Flexible Aliphatic Diacid | Conformational Flexibility | General Chelating Agent |

| Aromatic Diacid | Planar Rigidity | π-Stacking Interactions |

| Tetramethyloxetane Derivative | Spatially Defined 3D Rigidity | Selective Host-Guest Systems |

This table is illustrative and based on established principles of supramolecular chemistry, highlighting the potential contributions of the tetramethyloxetane scaffold.

Development of Novel Reagents and Catalysts utilizing Tetramethyloxetane-3-carboxylic Acid

The development of new reagents and catalysts is a cornerstone of chemical innovation. The unique combination of a strained ether and a carboxylic acid in tetramethyloxetane-3-carboxylic acid offers intriguing possibilities for the design of novel chemical tools.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, or alcohols. These transformations would yield a family of tetramethyloxetane-containing molecules, each with the potential to act as a specialized reagent in organic synthesis. For instance, an acyl chloride derivative could be used to introduce the bulky tetramethyloxetane moiety onto a substrate, potentially acting as a protecting group or a conformational lock.

Furthermore, the oxetane ring itself possesses latent reactivity. Under certain conditions, particularly in the presence of Lewis or Brønsted acids, the ring can be opened. If this ring-opening is controlled and rendered asymmetric, it could form the basis of a new class of chiral ligands for asymmetric catalysis. The methyl groups would play a crucial role in influencing the stereochemical outcome of such reactions.

The development of catalysts based on this scaffold remains a theoretical proposition. However, one could envision the synthesis of ligands where the tetramethyloxetane unit is appended to a phosphine (B1218219) or a nitrogen-based chelating agent. The steric bulk of the tetramethyloxetane group could create a unique chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic transformations.

Table 2: Potential Reagents and Catalysts Derived from Tetramethyloxetane-3-carboxylic Acid

| Derivative | Potential Function | Target Reaction Type |

| Acyl Chloride | Bulky Acylating Agent | Esterification, Amidation |

| Chiral Amino Alcohol | Chiral Auxiliary/Ligand | Asymmetric Synthesis |

| Phosphine Ligand | Sterically Hindered Ligand | Transition Metal Catalysis |

This table presents hypothetical applications for derivatives of tetramethyloxetane-3-carboxylic acid based on the known reactivity of its functional groups.

While the documented applications of tetramethyloxetane-3-carboxylic acid are sparse, its structural and chemical features suggest a fertile ground for future research and development in materials science and synthetic chemistry. The exploration of this and similar strained heterocyclic systems may yet unlock new and powerful tools for chemists.

Advanced Characterization Techniques and Methodologies for Research on Tetramethyloxetane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and dynamic investigation of Tetramethyloxetane-3-carboxylic acid. Its ability to provide detailed information at the atomic level is unparalleled.

The strained oxetane (B1205548) ring and the rotational freedom around the C-C bond connecting it to the carboxyl group introduce potential for interesting structural dynamics. While the four methyl groups might suggest a rigid structure, subtle ring puckering and conformational preferences can be investigated using variable temperature (VT) NMR studies. By analyzing changes in chemical shifts and coupling constants as a function of temperature, researchers can deduce thermodynamic parameters associated with any conformational exchange processes.

The acidic proton of the carboxylic acid group is readily identifiable in ¹H NMR spectroscopy, typically appearing as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm. princeton.edu The precise chemical shift is sensitive to concentration and solvent, reflecting the extent of hydrogen bonding. libretexts.org In the ¹³C NMR spectrum, the carboxyl carbon is expected to resonate in the region of 165-185 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tetramethyloxetane-3-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (O-H) | 10-13 (broad singlet) | - |

| Carboxylic Acid (C=O) | - | 165-185 |

| Oxetane Ring (CH) | 3.0-4.0 | 40-50 |

| Oxetane Ring (C(CH₃)₂) | - | 70-80 |

| Methyl Groups (CH₃) | 1.0-1.5 | 20-30 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

In-situ NMR spectroscopy is a powerful tool for studying the kinetics and mechanisms of reactions involving Tetramethyloxetane-3-carboxylic acid in real-time. ed.ac.uk By acquiring spectra at regular intervals directly from the reaction mixture within the NMR magnet, one can track the disappearance of reactants and the appearance of products and intermediates without the need for quenching or sample workup. ed.ac.uk This methodology is particularly valuable for optimizing reaction conditions, identifying transient species, and gaining mechanistic insights into processes such as esterification or amidation of the carboxylic acid group. The development of specialized equipment, such as automated mixing devices, has expanded the application of in-situ NMR to include heterogeneous reactions as well. ed.ac.uk

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of multi-dimensional NMR experiments is employed.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal the coupling between the methine proton on the oxetane ring and any adjacent protons, although in the case of the tetramethyl-substituted ring, such couplings would be absent.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.edu For Tetramethyloxetane-3-carboxylic acid, HMBC spectra would show correlations between the methyl protons and the adjacent quaternary carbon of the oxetane ring, as well as the methine carbon. Correlations from the methine proton to the carboxylic carbon would firmly establish the connectivity between the oxetane ring and the carboxylic acid group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information regarding the functional groups and intermolecular interactions of Tetramethyloxetane-3-carboxylic acid.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. libretexts.org This dimerization has a profound effect on the vibrational spectrum. The O-H stretching vibration of the carboxylic acid, which appears as a sharp band around 3500-3600 cm⁻¹ in the gas phase (monomer), becomes an extremely broad and intense absorption in the 2500-3300 cm⁻¹ region in the condensed phase due to hydrogen bonding. orgchemboulder.comlibretexts.org The carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding, shifting from around 1760 cm⁻¹ for the monomer to approximately 1710 cm⁻¹ for the dimer. libretexts.org

The oxetane ring itself possesses characteristic vibrational modes, including ring breathing and C-O-C stretching vibrations. The frequencies of these modes can be influenced by the nature and extent of intermolecular hydrogen bonding involving the carboxylic acid group, providing a spectroscopic handle to probe the local environment of the molecule. Raman spectroscopy is particularly useful for studying the symmetric vibrations and the C-C backbone of the molecule, which often give weak absorptions in the IR spectrum. ias.ac.inrsc.org

The combination of IR and Raman spectroscopy provides a detailed "fingerprint" of Tetramethyloxetane-3-carboxylic acid. While significant conformational flexibility might be limited by the rigid oxetane ring and the bulky methyl groups, subtle changes in the dihedral angle between the oxetane ring and the carboxylic acid group could manifest as shifts in the vibrational frequencies. By comparing experimental spectra with theoretical calculations (e.g., Density Functional Theory), it is possible to assign specific vibrational modes and to predict the most stable conformation of the molecule. Changes in the spectroscopic fingerprint upon variations in temperature or solvent can indicate shifts in conformational equilibria.

Table 2: Characteristic Infrared Absorption Frequencies for Tetramethyloxetane-3-carboxylic acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 | Broad, Strong |

| Alkyl C-H | C-H Stretch | 2850-2960 | Medium-Strong |

| Carbonyl | C=O Stretch (H-bonded dimer) | 1700-1725 | Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H Bend | 1395-1440 | Medium |

| Oxetane Ring | C-O-C Stretch | 950-1050 | Medium |

Note: These are general ranges and the exact positions and intensities can be influenced by the physical state of the sample and intermolecular interactions. orgchemboulder.compressbooks.pub

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in the analysis of tetramethyloxetane-3-carboxylic acid, providing critical information on its molecular weight and structure. Advanced MS techniques enable deep investigation into its formation and chemical behavior.

High-Resolution Mass Spectrometry for Reaction Intermediates

The synthesis of the oxetane ring is a nuanced process, and identifying transient intermediates is key to understanding reaction mechanisms and optimizing conditions. acs.org High-resolution mass spectrometry (HRMS) offers the necessary accuracy to determine the elemental composition of fleeting species, even in complex reaction environments. For instance, in the synthesis of tetramethyloxetane-3-carboxylic acid, which may proceed through intramolecular cyclization of a suitable acyclic precursor, HRMS can be employed to detect and identify key intermediates.

Consider a hypothetical reaction mixture for the synthesis of tetramethyloxetane-3-carboxylic acid. By coupling a high-performance liquid chromatograph to an HRMS instrument (HPLC-HRMS), it is possible to separate the components of the mixture and obtain their accurate masses. This allows for the confident identification of not only the final product but also potential intermediates, such as the corresponding halohydrin or a ring-opened isomer.

Table 1: Hypothetical HRMS Data for the Analysis of a Reaction Mixture for the Synthesis of Tetramethyloxetane-3-carboxylic Acid

| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Putative Identification |

| 159.0965 | 159.0970 | -3.1 | C8H15O3 | Tetramethyloxetane-3-carboxylic acid [M+H]+ |

| 177.1071 | 177.1076 | -2.8 | C8H17O4 | Acyclic Hydroxyester Intermediate [M+H]+ |

| 195.0918 | 195.0923 | -2.6 | C8H16O5 | Oxidized Byproduct [M+H]+ |

This table is illustrative and based on plausible intermediates and byproducts in the synthesis of the target compound.

Fragmentation Pattern Analysis for Structural Confirmation in Complex Systems

Electron ionization (EI) and collision-induced dissociation (CID) mass spectrometry provide detailed structural information through the analysis of fragmentation patterns. For tetramethyloxetane-3-carboxylic acid, the fragmentation is expected to be influenced by both the carboxylic acid and the strained oxetane ring.

The fragmentation of cyclic ethers often involves ring-opening followed by cleavage. nih.gov For short-chain carboxylic acids, characteristic losses of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) are common. libretexts.orgwhitman.edu The presence of the tetramethyl substitution on the oxetane ring is expected to lead to facile cleavage of methyl groups (-CH3, M-15) and the formation of stable tertiary carbocations.

A plausible fragmentation pathway for tetramethyloxetane-3-carboxylic acid under EI-MS would involve initial loss of a methyl group, followed by cleavage of the oxetane ring and subsequent loss of CO2. The analysis of these fragmentation patterns provides a unique fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of Tetramethyloxetane-3-carboxylic Acid

| m/z | Proposed Fragment | Fragmentation Pathway |

| 143 | [M-CH3]+ | Loss of a methyl group |

| 113 | [M-COOH]+ | Loss of the carboxylic acid group |

| 99 | [M-CH3-CO2]+ | Loss of a methyl group and carbon dioxide |

| 85 | [C5H9O]+ | Cleavage of the oxetane ring |

| 71 | [C4H7O]+ | Further fragmentation of the oxetane ring |

| 57 | [C4H9]+ | tert-Butyl cation |

This table presents a hypothetical fragmentation pattern based on established fragmentation rules for carboxylic acids and cyclic ethers. libretexts.orgmdpi.com

Chromatographic Method Development for Research Analysis

Chromatographic techniques are essential for the separation and quantification of tetramethyloxetane-3-carboxylic acid from starting materials, byproducts, and in various analytical matrices.

Development of Separation Methods for Reaction Mixtures and Derivatives

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of carboxylic acids. For tetramethyloxetane-3-carboxylic acid, a reversed-phase HPLC method would be a suitable starting point for method development. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.

A C18 column is a common choice for the separation of moderately polar compounds. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to separate the target compound from both more polar starting materials and less polar byproducts. For preparative separations to isolate the compound, the method can be scaled up. sielc.com

Table 3: Illustrative HPLC Method Parameters for the Analysis of Tetramethyloxetane-3-carboxylic Acid

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

This table provides a representative HPLC method that would serve as a starting point for the analysis of the target compound.

Quantitative Analysis in Complex Chemical Systems

For the quantitative analysis of tetramethyloxetane-3-carboxylic acid in complex matrices, such as in biological fluids for metabolic studies or in environmental samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. researchgate.net

Quantitative analysis by LC-MS/MS is typically performed in selected reaction monitoring (SRM) mode. In this mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interference from the sample matrix.

To improve sensitivity, derivatization of the carboxylic acid group can be employed. Reagents that introduce a readily ionizable group can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. mdpi.comacs.org For tetramethyloxetane-3-carboxylic acid, derivatization with a reagent like 2-picolylamine would introduce a basic nitrogen, leading to enhanced ionization in positive ion mode.

Table 4: Hypothetical SRM Transitions for Quantitative Analysis of Derivatized Tetramethyloxetane-3-carboxylic Acid

| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetramethyloxetane-3-carboxylic acid | 2-Picolylamine | 251.18 | 93.06 |

| Internal Standard (e.g., 13C-labeled) | 2-Picolylamine | 257.20 | 93.06 |

This table illustrates plausible SRM transitions for a derivatized form of the target compound, a common strategy to enhance sensitivity in quantitative LC-MS/MS analysis.

Future Research Directions and Outlook

Exploration of Novel Reaction Pathways

While established methods for oxetane (B1205548) synthesis exist, the creation of highly substituted derivatives like tetramethyloxetane-3-carboxylic acid can still present challenges. researchgate.netnih.gov Future research will likely focus on discovering and optimizing novel reaction pathways to access this and related structures with greater efficiency and diversity.

Key areas of exploration include:

Catalytic C-H Functionalization : Recent advances in C-H functionalization offer a powerful strategy to directly form oxetane rings from readily available alcohol substrates, potentially simplifying multi-step sequences. nih.gov

Advanced Cycloadditions : The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a classic method for oxetane synthesis. nih.govorganic-chemistry.orgbeilstein-journals.org Future work could explore visible-light-mediated versions to improve substrate scope and reduce side reactions, as well as formal [2+2] cycloadditions catalyzed by Lewis acids or bases. nih.govbeilstein-journals.orgnih.gov

Ring Expansions and Contractions : Methodologies such as the ring expansion of epoxides or the ring contraction of five-membered rings like γ-lactones represent viable, though less common, routes that could be further developed for specific substitution patterns. nih.govbeilstein-journals.orgnih.gov

Radical Cyclizations : The development of radical-based cyclizations to form the oxetane ring is an emerging area that could provide access to polysubstituted oxetanes under mild conditions. nih.gov

Flow Chemistry : Implementing flow chemistry for oxetane synthesis, including potentially hazardous reactions like those involving diazo compounds in rhodium-catalyzed O-H insertions, could enhance safety and scalability. nih.govresearchgate.net

Understanding Isomerization : A crucial aspect for future synthetic strategies is understanding the intrinsic instability of some oxetane-carboxylic acids, which can isomerize into lactones. nih.govresearchgate.net Research into the mechanism of this isomerization, which can be autocatalytic, is needed to develop reaction and storage conditions that preserve the desired oxetane structure. ic.ac.uk

Integration into Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery necessitates the use of automated synthesis. Integrating the synthesis of tetramethyloxetane-3-carboxylic acid derivatives into automated platforms would accelerate the exploration of their chemical space.

Future efforts in this area should include:

Development of Robust Reactions : Adapting existing and novel synthetic methods for automation requires robust reactions that are tolerant of a wide range of functional groups and proceed with high fidelity.

Flow Chemistry Integration : Automated flow synthesis platforms are particularly well-suited for multi-step sequences, offering precise control over reaction parameters and enabling the safe handling of reactive intermediates. The synthesis of complex molecules containing oxetane rings, such as Taxol, has already been aided by automated synthesizers, demonstrating the feasibility of this approach. acs.org

Purification and Analysis : Integrating automated purification and in-line analytical techniques is crucial for the rapid generation and characterization of derivative libraries based on the tetramethyloxetane-3-carboxylic acid scaffold.

Computational Design of Tetramethyloxetane-3-carboxylic Acid Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools to predict molecular properties and guide synthetic efforts. For tetramethyloxetane-3-carboxylic acid, computational design can be used to create derivatives with specific, pre-defined characteristics.

Key research avenues include:

Isosteric Replacement Studies : The 3,3-disubstituted oxetane motif is often used as an isostere for gem-dimethyl or carbonyl groups to improve physicochemical properties like solubility and metabolic stability. nih.govchimia.ch Computational modeling can predict the impact of the tetramethyl substitution pattern on properties relevant to drug design.

Reactivity and Stability Prediction : Computational methods can be employed to understand and predict the stability of substituted oxetanes, particularly their propensity for acid-catalyzed ring-opening. nih.gov This is vital for designing stable drug candidates and for planning synthetic routes. Computational studies have already been used to investigate the isomerization of oxetane-carboxylic acids to lactones. ic.ac.uk

Virtual Screening : By creating virtual libraries of derivatives and using techniques like molecular docking and molecular dynamics simulations, researchers can screen for compounds with high predicted affinity for specific biological targets, thus prioritizing synthetic efforts. researchgate.net

Electrostatic Potential Mapping : Calculating electrostatic potential maps can help in designing analogues that mimic the properties of other pharmacophores, as has been demonstrated for fluorinated oxetanes and β-lactones. news-medical.net

Development of Sustainable Production Methods

"Green chemistry" principles are increasingly important in chemical synthesis. Future research on tetramethyloxetane-3-carboxylic acid should prioritize the development of environmentally benign and sustainable production methods.

Focus areas for sustainable synthesis are:

Biocatalysis : The use of enzymes offers a highly selective and sustainable alternative to traditional chemical synthesis. researchgate.net Developing biocatalytic routes for the enantioselective formation and functionalization of the oxetane ring could provide access to chiral derivatives under mild, aqueous conditions. researchgate.netrsc.org Lyophilized peroxygenase catalysts, for example, have shown promise for scalable and practical oxygenation reactions. nih.gov

Catalysis with Earth-Abundant Metals : Moving away from precious metal catalysts (e.g., rhodium) towards catalysts based on inexpensive and earth-abundant metals like iron would significantly improve the sustainability of synthetic routes. nih.govresearchgate.net

Atom Economy : Designing synthetic pathways with high atom economy, such as [2+2] cycloadditions, minimizes waste by incorporating the maximum number of atoms from the reactants into the final product. beilstein-journals.org

Renewable Feedstocks : A long-term goal is the synthesis of the oxetane core from renewable feedstocks. This could involve the biocatalytic conversion of biomass-derived materials. Another green chemistry avenue is the coupling of oxetanes with carbon dioxide to produce aliphatic polycarbonates, turning a greenhouse gas into a valuable material. rsc.org

Interdisciplinary Research Opportunities

The unique properties of the tetramethyloxetane-3-carboxylic acid scaffold open up numerous opportunities for collaboration across different scientific disciplines.

Medicinal Chemistry : The primary area of application is in drug discovery, where the oxetane ring is used to enhance the properties of bioactive molecules. nih.govnih.gov The carboxylic acid group provides a handle for further derivatization or can act as a pharmacophore itself. Its derivatives could be explored as isosteres of other chemical groups, similar to how 5-substituted-1H-tetrazoles are used as replacements for carboxylic acids. nih.gov

Materials Science : Oxetanes serve as valuable building blocks and intermediates for materials science. nih.govresearchgate.net The tetramethyl-substituted core could be incorporated into polymers, potentially imparting unique thermal or mechanical properties. The ring-opening polymerization of oxetanes, sometimes in conjunction with CO2, can lead to the formation of polycarbonates and other polymers. rsc.org

Chemical Biology : Probes based on the tetramethyloxetane-3-carboxylic acid structure could be synthesized to study biological processes. The stability of the 3,3-disubstituted oxetane ring makes it an attractive scaffold for developing tools for chemical biology. nih.gov

Agrochemicals : The development of more efficient and scalable syntheses for oxetane-containing compounds could facilitate their use in the agrochemical industry, where the discovery of novel active ingredients is ongoing. nih.gov

Q & A

Q. Table 1: Key Techniques for Synthetic Optimization

Q. Table 2: Data Contradiction Resolution Workflow

| Step | Action | Tools/Techniques |

|---|---|---|

| 1 | Literature meta-analysis | Systematic review, ANOVA |

| 2 | Experimental replication | Standardized protocols (USP/Ph. Eur.) |

| 3 | Statistical validation | PCA, outlier detection |

| 4 | Orthogonal validation | SPR, LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.